1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone is a fluorinated pyrrolidine-ethanone hybrid compound featuring a 3-fluorophenyl-substituted pyrrolidine ring linked to a 4-hydroxyphenyl ethanone moiety.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-3-1-2-14(11-16)15-8-9-20(12-15)18(22)10-13-4-6-17(21)7-5-13/h1-7,11,15,21H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNXYXVZHXGQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, also known by its CAS number 2193937-08-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 233.28 g/mol. The structure features a pyrrolidine ring, a fluorophenyl group, and a hydroxyphenyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of cancer cell proliferation : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial activity : Some studies suggest that related compounds possess antifungal and antibacterial properties.
- Modulation of signaling pathways : Certain derivatives may interact with key signaling proteins involved in cancer progression and inflammation.
Anticancer Activity
A study evaluated the antiproliferative effects of various compounds against multiple cancer cell lines. The results indicated that certain derivatives demonstrated high potency:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 90.47% |
| Compound B | SK-MEL-5 (Melanoma) | 84.32% |
| Compound C | T-47D (Breast) | 81.58% |
These findings suggest that the compound may have significant potential as an anticancer agent, particularly in breast cancer models .
Antimicrobial Activity
In another study focusing on hydroxyphenyl styryl ketones, compounds structurally similar to this compound were tested against pathogenic fungi and yeasts. Results showed marked potencies against:
- Trichophyton mentagrophytes
- Saccharomyces uvarum
These results indicate that modifications to the hydroxyphenyl group can enhance antimicrobial activity .
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the cytotoxic effects of various derivatives of pyrrolidine-based compounds demonstrated that those with similar structural features to our compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition in cancer cell lines such as MCF7 and PC3 .
- Case Study on Antimicrobial Properties : A series of hydroxyphenyl derivatives were synthesized and tested for antifungal activity. The results showed that compounds with hydroxyl substitutions exhibited enhanced antifungal effects compared to their etherified counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest potential interactions with key enzymes involved in cancer progression and inflammation pathways, providing insights into its mechanism of action .
Comparison with Similar Compounds
Key Structural and Functional Differences
Table 1: Comparative Analysis of Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
